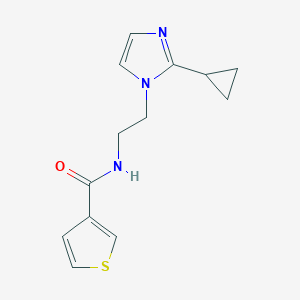

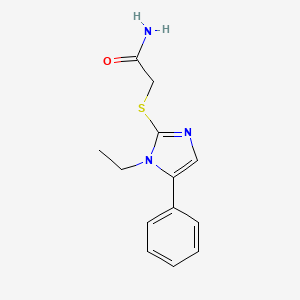

methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPTB, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

科学的研究の応用

Tubulin Polymerization Inhibition

A study highlighted the antiproliferative activity of a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, towards human cancer cells, attributed to its role as a tubulin inhibitor. This compound inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells, suggesting its potential application in cancer treatment through tubulin polymerization inhibition (Minegishi et al., 2015).

Coordination Complexes and Antioxidant Activity

Another study focused on pyrazole-acetamide derivatives and their coordination complexes, revealing their significant antioxidant activity through various assays. These findings suggest potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial Activity

Research on pyrazolinones and pyrazoles containing a benzothiazole moiety has shown promising antimicrobial activity. The structure–activity relationship study highlighted the importance of electron-withdrawing groups in enhancing this activity, suggesting these compounds' potential use in developing new antimicrobial agents (Amir et al., 2012).

Cross-Coupling Reactions Catalyst

Bulky bis(pyrazolyl)palladium complexes have been synthesized and evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions. These complexes exhibited high conversion rates under certain conditions, indicating their potential application as catalysts in organic synthesis (Ocansey et al., 2018).

特性

IUPAC Name |

methyl 4-[[2-(4-phenyl-3-thiomorpholin-4-ylpyrazol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-23(29)18-7-9-19(10-8-18)24-21(28)16-27-15-20(17-5-3-2-4-6-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSRIWSFAVIJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCSCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine](/img/structure/B2832878.png)

![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)

![4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2832881.png)

![5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2832882.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2832886.png)

![6-Bromoimidazo[1,2-A]pyridine-2-ethanamine](/img/structure/B2832890.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)